5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and optical activity.Scientific Research Applications
DNA Damage and Carcinogenic Potential
Research on 5-Aminolevulinic acid (ALA), a related compound, suggests potential DNA damage and carcinogenic risks associated with its accumulation in specific diseases, such as acute intermittent porphyria (AIP). ALA and its dimerization product can generate reactive oxygen species, damaging DNA and potentially leading to hepatocellular carcinoma in AIP patients (Onuki et al., 2002).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA), another structurally related phenolic compound, exhibits a broad range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's modulation of lipid and glucose metabolism suggests its potential in treating metabolic-related disorders (Naveed et al., 2018).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share structural motifs with the target compound, have been explored for their anticancer potentials. These derivatives demonstrate various mechanisms of action against cancer cells, highlighting the potential of such compounds in developing new anticancer therapies (De et al., 2011).
Plant Betalains: Chemistry and Biochemistry
Betalains, naturally occurring pigments, have been studied for their health-promoting properties, including antioxidant and anti-inflammatory effects. The review of betalains' chemistry and potential health benefits suggests the significance of naturally derived compounds in pharmaceutical and nutraceutical applications (Khan & Giridhar, 2015).
Role of Oxidized Phospholipids in Atherosclerosis
Oxidized phospholipids, which could be structurally related to the compound , play a crucial role in the development of atherosclerosis. These compounds accumulate in atherosclerotic lesions and regulate gene expression in endothelial cells, potentially contributing to the disease's progression (Berliner & Watson, 2005).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions that should be taken when handling the compound.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications that could be made to the compound, and unanswered questions about the compound’s properties or behavior.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)11-8-6-10(7-9-11)12(15)4-3-5-13(16)17/h6-9H,3-5H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXKZVNVLNILY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645481 |
Source
|
Record name | 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid | |
CAS RN |
139675-88-0 |
Source
|
Record name | 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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